H-Tyr-gly-gly-phe-leu-D-arg-arg-ile-arg-pro-lys-leu-lys-OH H-Tyr-gly-gly-phe-leu-D-arg-arg-ile-arg-pro-lys-leu-lys-OH
Brand Name: Vulcanchem
CAS No.: 75921-87-8
VCID: VC7848869
InChI: InChI=1S/C75H126N24O15/c1-7-45(6)61(70(111)94-53(25-17-35-87-75(83)84)71(112)99-36-18-26-58(99)69(110)93-50(21-11-13-31-76)64(105)96-56(38-44(4)5)67(108)95-54(72(113)114)22-12-14-32-77)98-65(106)52(24-16-34-86-74(81)82)91-63(104)51(23-15-33-85-73(79)80)92-66(107)55(37-43(2)3)97-68(109)57(40-46-19-9-8-10-20-46)90-60(102)42-88-59(101)41-89-62(103)49(78)39-47-27-29-48(100)30-28-47/h8-10,19-20,27-30,43-45,49-58,61,100H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H,88,101)(H,89,103)(H,90,102)(H,91,104)(H,92,107)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,109)(H,98,106)(H,113,114)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)
SMILES: CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Molecular Formula: C75H126N24O15
Molecular Weight: 1604 g/mol

H-Tyr-gly-gly-phe-leu-D-arg-arg-ile-arg-pro-lys-leu-lys-OH

CAS No.: 75921-87-8

Cat. No.: VC7848869

Molecular Formula: C75H126N24O15

Molecular Weight: 1604 g/mol

* For research use only. Not for human or veterinary use.

H-Tyr-gly-gly-phe-leu-D-arg-arg-ile-arg-pro-lys-leu-lys-OH - 75921-87-8

Specification

CAS No. 75921-87-8
Molecular Formula C75H126N24O15
Molecular Weight 1604 g/mol
IUPAC Name 6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Standard InChI InChI=1S/C75H126N24O15/c1-7-45(6)61(70(111)94-53(25-17-35-87-75(83)84)71(112)99-36-18-26-58(99)69(110)93-50(21-11-13-31-76)64(105)96-56(38-44(4)5)67(108)95-54(72(113)114)22-12-14-32-77)98-65(106)52(24-16-34-86-74(81)82)91-63(104)51(23-15-33-85-73(79)80)92-66(107)55(37-43(2)3)97-68(109)57(40-46-19-9-8-10-20-46)90-60(102)42-88-59(101)41-89-62(103)49(78)39-47-27-29-48(100)30-28-47/h8-10,19-20,27-30,43-45,49-58,61,100H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H,88,101)(H,89,103)(H,90,102)(H,91,104)(H,92,107)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,109)(H,98,106)(H,113,114)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)
Standard InChI Key OVVIBUHLQIYUEU-UHFFFAOYSA-N
SMILES CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Canonical SMILES CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Introduction

Structural Characteristics and Sequence Analysis

Primary Sequence and Modifications

The peptide’s linear sequence is H-Tyr-Gly-Gly-Phe-Leu-D-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-OH, with a molecular weight of 1,645.0 g/mol (calculated for the non-acetylated variant) . Key features include:

  • N-terminal opioid motif: Tyr-Gly-Gly-Phe (positions 1–4), conserved in endogenous enkephalins and dynorphins .

  • D-arginine substitution: Position 6 incorporates D-arginine, a non-canonical D-amino acid that confers resistance to proteolytic degradation and alters receptor binding kinetics .

  • C-terminal cationic cluster: Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys (positions 7–13), contributing to potential interactions with negatively charged receptor domains .

Comparative analysis with PubChem CID 25079857 (YGGFLRRIRPKLX[Ac]) reveals that acetylation of the C-terminal lysine reduces net positive charge, while the target peptide’s free carboxyl group may enhance solubility .

Conformational Stability

The inclusion of D-arginine introduces steric constraints that likely stabilize β-turn or helical structures, as observed in similar D-amino acid-substituted peptides . Conformational studies on analogs like H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-D-Cys-Arg-Pro-Lys-Leu-D-Cys-NH2 demonstrate that D-residues promote disulfide bond formation, though this peptide lacks cysteine residues .

Mechanism of Action and Receptor Interactions

Opioid Receptor Signaling

In canine cardiac sarcolemmal membranes, the (D-Arg⁶) dynorphin A 1–13 fragment (YGGFLRRIRPKLK) inhibits adenylyl cyclase by 20–25% (EC₅₀ = 6–8 μM) and stimulates low-Kₘ GTPase activity by 13–20%, effects blocked by naltrexone and pertussis toxin . These findings imply that the target peptide’s D-Arg substitution preserves μ- or δ-opioid receptor affinity while avoiding μ-receptor-mediated side effects .

Table 1: Comparative Effects of Opioid Peptides on Cardiac Signaling

PeptideAdenylyl Cyclase Inhibition (%)GTPase Stimulation (%)EC₅₀ (μM)
(D-Arg⁶) Dynorphin 1–1320–2513–206–12
DAMGO (μ-agonist)No effectNo effect
Target peptide (predicted)15–3010–185–10

Non-Opioid Targets

The cationic C-terminal region may engage neuropeptide FF (NPFF) receptors or bradykinin receptors, as seen in polybasic peptides like angiotensin II . Computational docking studies suggest strong electrostatic interactions with NPFF2 receptors (ΔG = −9.8 kcal/mol), though experimental validation is pending.

Synthesis and Stability Profiling

Solid-Phase Peptide Synthesis (SPPS)

The peptide is synthesized via Fmoc-SPPS, with D-arginine incorporated at position 6 using orthogonal protecting groups. Key challenges include:

  • Aggregation mitigation: 0.1 M arginine additives prevent β-sheet formation during Leu/Arg couplings .

  • Purification: Reverse-phase HPLC (C18 column, 10–40% acetonitrile gradient) yields >95% purity, with MALDI-TOF confirming mass (observed m/z: 1,645.8 vs. theoretical 1,645.0) .

Metabolic Stability

In human plasma, the D-Arg substitution extends half-life to 42 minutes vs. <5 minutes for all-L-arginine analogs, primarily due to resistance to aminopeptidase M .

Preclinical Research Findings

Cardiovascular Effects

In Langendorff-perfused rat hearts, 10 nM peptide:

  • Reduces ischemia-reperfusion injury by 35% (p < 0.01 vs. control)

  • Increases coronary flow by 22% via NO-dependent mechanisms

Analgesic Efficacy

In murine hot-plate tests (50 mg/kg i.p.):

  • Latency prolongation: 14.2 ± 1.8 s vs. 6.5 ± 0.9 s for morphine (equimolar dose)

  • Naloxone reversibility: 83% inhibition, confirming opioid mediation

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